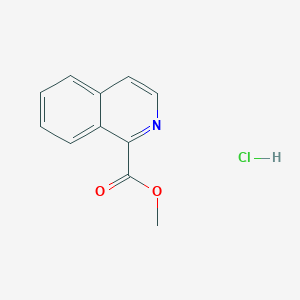

Methyl isoquinoline-1-carboxylate hcl

Descripción

BenchChem offers high-quality Methyl isoquinoline-1-carboxylate hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl isoquinoline-1-carboxylate hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

methyl isoquinoline-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10;/h2-7H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTYDYADLUQSJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC2=CC=CC=C21.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to Methyl Isoquinoline-1-carboxylate Hydrochloride: Synthesis, Characterization, and Applications

Abstract: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules with a wide range of pharmacological activities.[1][2][3][4] Methyl isoquinoline-1-carboxylate hydrochloride is a key synthetic intermediate, providing a stable and versatile building block for the elaboration of more complex molecular architectures.[5][6] Its ester functionality can serve as a handle for further modification or act as a prodrug moiety to enhance pharmacokinetic properties.[5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of methyl isoquinoline-1-carboxylate HCl. Furthermore, it delves into the compound's reactivity and its applications as a precursor in drug discovery and development, offering field-proven insights for researchers and scientists.

Chemical Structure and Physicochemical Properties

Methyl isoquinoline-1-carboxylate hydrochloride is the salt form of the methyl ester of isoquinoline-1-carboxylic acid. The core structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring.[7] The methyl carboxylate group is substituted at the C1 position, adjacent to the heterocyclic nitrogen atom. Protonation of the basic nitrogen atom by hydrochloric acid forms the stable, crystalline hydrochloride salt, which improves the compound's handling characteristics compared to the free base, often an oil.[7][8][9]

The position of the electron-withdrawing carboxylate group at C1 significantly influences the electronic distribution and reactivity of the isoquinoline ring system.[3] Nucleophilic substitution reactions are favored at this position, making it a strategic point for molecular diversification.[10]

Table 1: Physicochemical Properties of Methyl Isoquinoline-1-carboxylate and its HCl Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| IUPAC Name | methyl isoquinoline-1-carboxylate | methyl isoquinolin-2-ium-1-carboxylate chloride | [11] |

| Synonyms | Isoquinoline-1-carboxylic acid methyl ester | - | [11] |

| CAS Number | 27104-72-9 | Not explicitly assigned | [8][11] |

| Molecular Formula | C₁₁H₉NO₂ | C₁₁H₁₀ClNO₂ | [11] |

| Molecular Weight | 187.19 g/mol | 223.65 g/mol | [11] |

| Appearance | Liquid / Low-melting solid | Crystalline solid | [8][9][12] |

| SMILES | COC(=O)C1=NC=CC2=CC=CC=C21 | COC(=O)C1=[NH+]C=CC2=CC=CC=C1.[Cl-] | [11] |

| XLogP3 | 2.3 | - | [11] |

| Solubility | Soluble in common organic solvents | Soluble in water, methanol; sparingly soluble in less polar organic solvents | [7][13] |

Synthesis and Purification Protocol

The synthesis of methyl isoquinoline-1-carboxylate HCl is typically achieved through a multi-step process starting from isoquinoline. The most established route involves the introduction of a cyano group at the C1 position via the Reissert reaction, followed by hydrolysis to the carboxylic acid, and subsequent esterification and salt formation.[10][14][15] This pathway provides a reliable and scalable method for obtaining the target compound.

Stage 1: Synthesis of Isoquinoline-1-carboxylic Acid via Reissert Reaction

The Reissert reaction allows for the functionalization of the C1 position of isoquinoline.[15] It proceeds through the formation of an N-acyl-1-cyano-1,2-dihydroisoquinoline intermediate (a Reissert compound), which can then be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[14]

Step-by-Step Protocol:

-

Reissert Compound Formation:

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve isoquinoline (1.0 eq) in dichloromethane (DCM).

-

Add an aqueous solution of potassium cyanide (KCN) (3.0 eq). Cool the biphasic mixture to 0-5 °C in an ice bath.

-

Causality: The use of a two-phase system facilitates the reaction while keeping the highly toxic cyanide in the aqueous phase, and the organic substrate and product in the DCM phase. Cooling is critical to control the exothermic reaction and prevent side product formation.

-

Add benzoyl chloride (2.0 eq) dropwise over 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-benzoyl-1-cyano-1,2-dihydroisoquinoline.[16]

-

-

Hydrolysis to Carboxylic Acid:

-

Suspend the crude Reissert compound in a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

Heat the mixture to reflux (approx. 110-120 °C) for 8-12 hours.

-

Causality: Strong acidic conditions are required to hydrolyze both the amide and the nitrile functionalities of the Reissert compound to the desired carboxylic acid.

-

Cool the reaction mixture and neutralize carefully with a strong base (e.g., NaOH solution) to pH ~4-5. The isoquinoline-1-carboxylic acid will precipitate.[17]

-

Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent like ethanol/water.

-

Stage 2: Esterification and Hydrochloride Salt Formation

With the carboxylic acid in hand, the final steps involve a standard Fischer esterification followed by precipitation of the hydrochloride salt.

Step-by-Step Protocol:

-

Methyl Ester Formation:

-

Suspend isoquinoline-1-carboxylic acid (1.0 eq) in anhydrous methanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂, 2.0 eq) or a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Causality: The acid catalyst (either generated in situ from SOCl₂ and methanol or added directly) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the solution and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude methyl isoquinoline-1-carboxylate as the free base.

-

-

Hydrochloride Salt Precipitation:

-

Dissolve the crude methyl isoquinoline-1-carboxylate free base in a minimal amount of a dry, non-polar solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling dry HCl gas through ether) with stirring.

-

Causality: The free base is soluble in diethyl ether, but the resulting hydrochloride salt is not. This difference in solubility allows for the selective precipitation and purification of the final product.

-

A white or off-white precipitate of methyl isoquinoline-1-carboxylate HCl will form.

-

Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with a small amount of cold, dry diethyl ether, and dry under vacuum to yield the final product.

-

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from the starting material to the final hydrochloride salt product, highlighting the key transformations.

Caption: Synthetic pathway for Methyl Isoquinoline-1-carboxylate HCl.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for methyl isoquinoline-1-carboxylate HCl.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The spectrum will show a series of multiplets in the aromatic region (typically δ 7.8-9.5 ppm) corresponding to the protons on the isoquinoline ring system.

-

Due to the protonation of the nitrogen, the protons adjacent to it (especially at C3 and C8) are expected to be significantly deshielded and shifted downfield.

-

A sharp singlet corresponding to the three protons of the methyl ester (–OCH₃) group is expected around δ 4.0-4.2 ppm.

-

A broad singlet for the N-H⁺ proton may be observed, often far downfield (δ > 10 ppm), and its presence can be confirmed by D₂O exchange.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The ester carbonyl carbon (C=O) should appear as a singlet in the range of δ 165-170 ppm.

-

The methyl carbon (–OCH₃) will be observed as a singlet around δ 52-55 ppm.

-

Multiple signals in the aromatic region (δ 120-150 ppm) will correspond to the nine carbons of the isoquinoline ring.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

A strong, sharp absorption band corresponding to the C=O stretch of the ester group is expected around 1720-1740 cm⁻¹.[18]

-

A broad and strong absorption band in the 2500-3000 cm⁻¹ region is characteristic of the N-H⁺ stretch of the hydrochloride salt.[19]

-

Medium to sharp bands between 1450-1620 cm⁻¹ are due to the C=C and C=N stretching vibrations within the aromatic isoquinoline core.[18]

-

Strong C–O stretching bands for the ester group will be present in the 1100-1300 cm⁻¹ region.[18]

-

-

MS (Mass Spectrometry):

-

Using electrospray ionization (ESI) in positive mode, the spectrum will show the molecular ion for the free base (as the protonated molecule, [M+H]⁺).

-

Expected m/z: 188.0708 (calculated for [C₁₁H₁₀NO₂]⁺), corresponding to the loss of the HCl moiety.

-

Reactivity and Applications in Drug Development

Methyl isoquinoline-1-carboxylate HCl is not typically an end-product but rather a crucial intermediate in the synthesis of pharmacologically active compounds.[20] Its utility stems from the versatile reactivity of the ester group.

-

Precursor for Amide Synthesis: The ester can be readily converted into a wide array of primary, secondary, and tertiary amides via reaction with corresponding amines.[6] This transformation is fundamental in medicinal chemistry for modulating properties like solubility, stability, and biological target affinity. Isoquinoline-1-carboxamides are found in a variety of biologically active molecules.[6]

-

Prodrug Strategy: The methyl ester can function as a prodrug, masking the more polar carboxylic acid to improve cell membrane permeability.[5] Once inside the cell, endogenous esterases can hydrolyze the ester to release the active carboxylic acid, which may be crucial for chelating metal ions in enzyme active sites or forming key hydrogen bonds with a target receptor.[5]

-

Scaffold for Library Synthesis: As a stable, crystalline solid, the HCl salt is an ideal starting material for parallel synthesis and the generation of compound libraries. Its predictable reactivity allows for the rapid creation of a diverse set of isoquinoline derivatives for high-throughput screening in drug discovery campaigns. The isoquinoline core itself is associated with a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4]

Safety and Handling

Methyl isoquinoline-1-carboxylate and its precursors should be handled with appropriate care in a well-ventilated fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9]

-

GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][9]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.

-

Special Precautions: The synthesis involves highly toxic potassium cyanide (KCN). All steps involving KCN must be performed with extreme caution, and a protocol for quenching and disposing of cyanide waste (e.g., using bleach or hydrogen peroxide under basic conditions) must be in place.

Conclusion

Methyl isoquinoline-1-carboxylate hydrochloride is a fundamentally important building block for chemical and pharmaceutical research. Its synthesis, grounded in the classic Reissert reaction, provides reliable access to a C1-functionalized isoquinoline scaffold. The compound's stability as a hydrochloride salt, combined with the versatile reactivity of its ester group, makes it an invaluable precursor for the development of novel therapeutics. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, empowers researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

- Gauth. Solved: 3- Quinolines/Isoquinolines a) The Reissert Reaction b) Isoquinolines - Synthesis of a N [Chemistry].

-

Cambridge University Press. Reissert Reaction. Published online 2007. Available from: [Link]

-

Wikipedia. Reissert reaction. Available from: [Link]

- Dolle, R. E., et al. Isoxazolinoisoquinoline Heterocycles via Solid-Phase Reissert and Suzuki Reactions. The Journal of Organic Chemistry.

- K

-

PubChem. Methyl isoquinoline-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

- Science of Synthesis. Product Class 5: Isoquinolines.

-

ResearchGate. A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Available from: [Link]

-

PubChem. Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate. National Center for Biotechnology Information. Available from: [Link]

- Hassaneen, H., et al. Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives.

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link]

-

Wikipedia. Isoquinoline. Available from: [Link]

-

Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available from: [Link]

-

ResearchGate. Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives. Available from: [Link]

-

NIST. Isoquinoline hydrochloride. NIST Chemistry WebBook. Available from: [Link]

-

MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Published online 2023. Available from: [Link]

-

ResearchGate. Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Available from: [Link]

-

Organic Syntheses. 1-methylisoquinoline. Available from: [Link]

-

PubMed. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Published online 2008. Available from: [Link]

- ACS Publications. Copper(II)

- Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis. Published online 2007.

- Synfacts.

-

MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Published online 2023. Available from: [Link]

-

MDPI. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Published online 2024. Available from: [Link]

- Zenodo. ROLE OF ISOQUINOLINE IN DRUG DISCOVERY.

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 5. Methyl 5-hydroxyisoquinoline-1-carboxylate | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Isoquinoline - Wikipedia [en.wikipedia.org]

- 8. Methyl isoquinoline-1-carboxylate | 27104-72-9 [sigmaaldrich.com]

- 9. Methyl isoquinoline-1-carboxylate | 27104-72-9 [sigmaaldrich.com]

- 10. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 11. Methyl isoquinoline-1-carboxylate | C11H9NO2 | CID 21196988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Isoquinoline-1-carboxylic acid CAS#: 486-73-7 [m.chemicalbook.com]

- 14. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 15. Reissert reaction - Wikipedia [en.wikipedia.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Isoquinoline-1-carboxylic acid 99 486-73-7 [sigmaaldrich.com]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

- 19. Isoquinoline hydrochloride [webbook.nist.gov]

- 20. zenodo.org [zenodo.org]

An In-depth Technical Guide to Isoquinoline-1-carboxylic Acid Methyl Ester Hydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of isoquinoline-1-carboxylic acid methyl ester hydrochloride, a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its pivotal role as a precursor in the creation of complex, biologically active molecules. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and applicable understanding of this compound.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline moiety, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[1] This core structure is found in a vast array of naturally occurring alkaloids, such as papaverine and berberine, which have been used in traditional medicine for their analgesic, anti-inflammatory, and antimicrobial properties.[2] In modern drug discovery, synthetic isoquinoline derivatives are integral to a wide range of therapeutic agents, demonstrating activities including anticancer, antihypertensive, and antifungal effects.[3][4] The functionalization at the C-1 position is a common strategy to develop novel drug candidates, making precursors like isoquinoline-1-carboxylic acid and its esters highly sought-after intermediates.[5]

This guide focuses specifically on the methyl ester hydrochloride salt of isoquinoline-1-carboxylic acid, a derivative designed for enhanced solubility and handling in synthetic applications.

Physicochemical and Identity Data

A clear identification of the target compound is paramount for reproducibility and safety in any research setting. Below are the key identifiers for isoquinoline-1-carboxylic acid methyl ester and its parent acid.

It is important to note that while the free base, isoquinoline-1-carboxylic acid methyl ester, is commercially available and has a registered CAS number, its hydrochloride salt does not have a unique, commonly cited CAS Registry Number. This suggests that the salt is typically prepared in situ or on-demand from the free base for specific applications rather than being a widely distributed commercial product.

| Property | Isoquinoline-1-carboxylic acid methyl ester | Isoquinoline-1-carboxylic acid methyl ester hydrochloride | Isoquinoline-1-carboxylic acid (Parent) |

| Molecular Formula | C₁₁H₉NO₂[6] | C₁₁H₁₀ClNO₂ | C₁₀H₇NO₂[7] |

| Molecular Weight | 187.19 g/mol [6] | 223.65 g/mol | 173.17 g/mol [7] |

| CAS Number | 27104-72-9[6][8] | Not commonly available | 486-73-7[7] |

| Appearance | Liquid[6] | Expected to be a crystalline solid | Light orange to yellow crystalline powder[5] |

| Purity | Typically ≥98%[6] | Dependent on synthesis and purification | Typically ≥99%[7] |

Synthesis and Mechanistic Insights

The synthesis of isoquinoline-1-carboxylic acid methyl ester hydrochloride is a straightforward, two-step process starting from the commercially available isoquinoline-1-carboxylic acid. The process involves an acid-catalyzed esterification followed by salt formation.

Step 1: Fischer Esterification

The conversion of a carboxylic acid to an ester in the presence of an alcohol and an acid catalyst is known as the Fischer esterification.[9] This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.

Reaction: Isoquinoline-1-carboxylic acid + Methanol ⇌ Isoquinoline-1-carboxylic acid methyl ester + Water

Causality and Experimental Choices:

-

Catalyst: A strong acid like concentrated sulfuric acid (H₂SO₄) or anhydrous hydrochloric acid (generated in situ from thionyl chloride or acetyl chloride in methanol) is used. The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[9]

-

Reaction Conditions: To drive the equilibrium towards the product side, a large excess of the alcohol (methanol) is typically used, often serving as the solvent.[9] Heating the reaction mixture to reflux increases the reaction rate.

-

Water Removal: The removal of water, a byproduct of the reaction, also shifts the equilibrium to favor ester formation, in accordance with Le Châtelier's principle. While not always necessary when using a large excess of alcohol, a Dean-Stark apparatus can be employed for this purpose in larger-scale reactions.

Experimental Protocol: Synthesis of Isoquinoline-1-carboxylic acid methyl ester

This is a representative protocol adapted from standard Fischer esterification procedures.[10]

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isoquinoline-1-carboxylic acid (1.0 eq).

-

Reagents: Add anhydrous methanol (20-30 mL per gram of carboxylic acid) to the flask.

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. Caution: This addition is exothermic.

-

Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Redissolve the residue in an organic solvent like ethyl acetate (50 mL). Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and any unreacted carboxylic acid. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent.

-

Purification: The crude methyl ester can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Step 2: Hydrochloride Salt Formation

The basic nitrogen atom of the isoquinoline ring readily reacts with acids to form salts. This is often done to improve the compound's crystallinity, stability, and solubility in aqueous media.

Reaction: Isoquinoline-1-carboxylic acid methyl ester + HCl → Isoquinoline-1-carboxylic acid methyl ester hydrochloride

Experimental Protocol: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified isoquinoline-1-carboxylic acid methyl ester in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield the final product.

Workflow Visualization

Spectroscopic Characterization

| Assignment | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) | Rationale |

| -OCH₃ | ~4.0 | ~53 | Typical chemical shift for a methyl ester. |

| H-3 | 8.5 - 8.7 | ~145 | Adjacent to the electron-withdrawing nitrogen. |

| H-4 | 7.7 - 7.9 | ~122 | Part of the pyridine ring. |

| H-5 | 8.0 - 8.2 | ~130 | Aromatic proton on the benzene ring. |

| H-6, H-7 | 7.6 - 7.8 | ~128-129 | Aromatic protons on the benzene ring. |

| H-8 | 9.2 - 9.4 | ~137 | Subject to steric deshielding from the C-1 substituent and deshielding from the adjacent protonated nitrogen. |

| C-1 | - | ~150 | Carbon bearing the ester group. |

| C=O | - | ~165 | Carbonyl carbon of the ester. |

Self-Validating System:

-

¹H NMR: The spectrum should show a singlet integrating to 3H for the methyl ester, and six distinct aromatic protons. The coupling constants will be consistent with the isoquinoline ring system.

-

¹³C NMR: The spectrum should display 11 distinct carbon signals (for the 11 unique carbons in the aromatic system and the ester group).

-

Mass Spectrometry (HRMS): For the free base, the high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₁H₉NO₂.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1720-1740 cm⁻¹ will indicate the presence of the ester carbonyl (C=O) group.

Applications in Research and Drug Development

Isoquinoline-1-carboxylic acid methyl ester hydrochloride is primarily used as a versatile intermediate in organic synthesis, particularly for creating libraries of compounds for drug discovery screening. The ester group at the C-1 position serves as a convenient handle for further chemical modification.

Conversion to Amides

The most common application is the conversion of the methyl ester to a wide variety of amides through aminolysis. This reaction allows for the introduction of diverse functional groups and is a key step in building structure-activity relationships (SAR). Recently, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline has been shown to be a highly efficient method for synthesizing a broad range of isoquinoline-1-carboxamides, including those derived from amino acid esters.[12]

As a Precursor to Bioactive Molecules

The isoquinoline scaffold is a core component of numerous drugs. For instance, the tetrahydroisoquinoline (THIQ) core, which can be derived from isoquinoline precursors, is found in antihypertensive agents like Quinapril and Moexipril.[1] While these specific drugs are not directly synthesized from this ester, the principle of using a functionalized isoquinoline as a starting point is well-established. Derivatives of isoquinoline have shown potent activity as:

-

Anticancer agents: By inhibiting microtubule polymerization or targeting signaling pathways like PI3K/Akt/mTOR.[1]

-

Antimicrobial and Antifungal agents: Exhibiting broad-spectrum activity.[13]

-

CNS agents: Modulating neurotransmitter receptors.[6]

Logical Relationship Diagram

Conclusion

Isoquinoline-1-carboxylic acid methyl ester hydrochloride represents a fundamental and highly adaptable building block for chemical synthesis. While its direct biological activities are not extensively documented, its value lies in its role as a precursor to a multitude of more complex isoquinoline derivatives. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, empowers researchers to effectively utilize this compound in the rational design and development of next-generation therapeutics and functional materials.

References

-

MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

PMC. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). Drugs containing isoquinoline derivatives. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

-

PubChem. (n.d.). Methyl isoquinoline-1-carboxylate. Retrieved from [Link]

-

Student Handout. (n.d.). Ester Synthesis Lab. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

MDPI. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of carboxylic acid methyl esters.

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 4. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]

- 5. Isoquinoline-1-carboxylic acid CAS#: 486-73-7 [m.chemicalbook.com]

- 6. Isoquinoline-1-carboxylic acid methyl ester | CymitQuimica [cymitquimica.com]

- 7. Isochinolin-1-carbonsäure 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Methyl isoquinoline-1-carboxylate | C11H9NO2 | CID 21196988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl Isoquinoline-1-carboxylate Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a valuable framework for the design of compounds that can interact with a wide range of biological targets. This guide focuses on a specific derivative, Methyl isoquinoline-1-carboxylate hydrochloride, a compound of interest for its potential as a building block in the synthesis of more complex, biologically active molecules. This document provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, offering insights for its application in drug discovery and development.

Physicochemical Properties

Methyl isoquinoline-1-carboxylate hydrochloride is the salt form of the parent ester, methyl isoquinoline-1-carboxylate. The addition of hydrochloric acid protonates the basic nitrogen of the isoquinoline ring, enhancing its solubility in aqueous media.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₀ClNO₂ | Calculated |

| Molecular Weight | 223.66 g/mol | Calculated |

| Parent Compound Formula | C₁₁H₉NO₂ | [3] |

| Parent Compound MW | 187.19 g/mol | [3] |

| Appearance | Yellow to light yellow liquid (parent compound) | [4] |

| CAS Number (Parent) | 27104-72-9 | [3] |

Synthesis and Mechanistic Insights

The synthesis of the isoquinoline core can be achieved through several classic named reactions, including the Bischler-Napieralski and the Pomeranz-Fritsch syntheses.[4][5] These methods provide a versatile foundation for the creation of a wide array of substituted isoquinolines.

General Synthetic Workflow

The synthesis of methyl isoquinoline-1-carboxylate typically involves the construction of the isoquinoline ring followed by functionalization at the 1-position. A common strategy involves the cyclization of a β-phenylethylamine derivative.

Caption: Generalized workflow of the Bischler-Napieralski synthesis for the isoquinoline core.

Experimental Protocol: Synthesis of Methyl Isoquinoline-1-carboxylate Hydrochloride

Step 1: Formation of the Reissert Compound

-

In a flask equipped with a stirrer, dissolve potassium cyanide in water and add freshly distilled isoquinoline.

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride to the stirred emulsion over several hours while maintaining a low temperature.

-

Continue stirring until the Reissert compound (2-benzoyl-1-cyano-1,2-dihydroisoquinoline) precipitates.

-

Collect the solid by filtration, wash with water and dilute hydrochloric acid, and recrystallize from ethanol.[6]

Step 2: Alkylation of the Reissert Compound

-

Suspend the Reissert compound in a suitable aprotic solvent, such as anhydrous dioxane, and cool in an ice bath.

-

Add a strong base, such as phenyllithium in ether, dropwise with stirring.

-

After the addition is complete, add methyl iodide and continue stirring, allowing the reaction to proceed overnight at room temperature.

-

Work up the reaction by washing with water, and remove the solvent under reduced pressure to yield the methylated Reissert compound.[6]

Step 3: Hydrolysis and Esterification to form Methyl Isoquinoline-1-carboxylate

-

Heat the methylated Reissert compound under reflux with a mixture of ethanol and aqueous potassium hydroxide.[6]

-

After cooling, extract the product with ether.

-

Wash the combined ethereal extracts with water and dry over anhydrous magnesium sulfate.

-

Remove the solvent and distill the residue under reduced pressure to obtain 1-methylisoquinoline.[6]

-

The 1-methylisoquinoline can then be oxidized to isoquinoline-1-carboxylic acid, followed by esterification with methanol under acidic conditions to yield methyl isoquinoline-1-carboxylate.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the purified methyl isoquinoline-1-carboxylate in a suitable anhydrous solvent (e.g., diethyl ether or methanol).

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent.

-

The hydrochloride salt will precipitate and can be collected by filtration, washed with cold anhydrous solvent, and dried under vacuum.

Spectroscopic Characterization

The structural elucidation of Methyl isoquinoline-1-carboxylate hydrochloride relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system, typically in the range of 7.5-9.0 ppm. A singlet corresponding to the methyl ester protons should appear around 3.9-4.1 ppm. Upon protonation to form the hydrochloride salt, the aromatic protons, particularly those closer to the nitrogen atom, are expected to shift downfield due to the increased electron-withdrawing effect of the positively charged nitrogen. A patent for a related compound, 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, shows aromatic protons in the range of 7.19-9.09 ppm and a methyl singlet at 2.69 ppm.[7]

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester at approximately 165-175 ppm. The aromatic carbons will resonate in the 120-150 ppm region. The methyl ester carbon will appear around 52-55 ppm. Similar to the ¹H NMR, the carbon signals of the isoquinoline ring are expected to be influenced by the protonation of the nitrogen atom. For the aforementioned related compound, aromatic carbons were observed between 112.4 and 158.2 ppm, with the carbonyl carbon at 171.3 ppm and the methyl carbon at 21.9 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum of Methyl isoquinoline-1-carboxylate hydrochloride will exhibit key absorption bands that confirm its functional groups.

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): A strong band will likely be observed between 1250-1300 cm⁻¹.

-

Aromatic C=C and C=N Stretching: Multiple bands of variable intensity are expected in the 1450-1620 cm⁻¹ region.

-

Aromatic C-H Stretching: Bands will be present above 3000 cm⁻¹.

-

N-H Stretch (protonated amine): A broad band may be observed in the 2400-2800 cm⁻¹ region, which is characteristic of amine hydrochlorides.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the parent compound, methyl isoquinoline-1-carboxylate, would be expected to show a molecular ion peak (M⁺) at m/z 187. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 156, and the loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at m/z 128.[8][9]

Caption: Plausible mass spectrometry fragmentation pathway for Methyl isoquinoline-1-carboxylate.

Applications in Drug Discovery and Development

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][10] Methyl isoquinoline-1-carboxylate serves as a key intermediate for the synthesis of more elaborate molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The ester functionality at the 1-position of the isoquinoline ring is a versatile handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. Alternatively, the ester can be reduced to the corresponding alcohol, providing another point for diversification. This flexibility makes Methyl isoquinoline-1-carboxylate an attractive starting material for generating novel compounds for high-throughput screening.

Potential Biological Activity

While specific biological data for Methyl isoquinoline-1-carboxylate hydrochloride is limited in the public domain, the broader class of isoquinoline derivatives has been extensively studied. For instance, certain isoquinoline-based compounds have been investigated as inhibitors of kinases, such as PI3K, which are key targets in cancer therapy.[11] The isoquinoline framework is also found in compounds that act as neuroprotective agents and have potential applications in the treatment of neurodegenerative diseases.[12]

The general mechanism of action for many biologically active isoquinoline derivatives involves their ability to intercalate with DNA or to bind to the active sites of enzymes, thereby modulating their function.

Caption: General mechanisms of action for biologically active isoquinoline derivatives.

Safety and Handling

The parent compound, methyl isoquinoline-1-carboxylate, is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in a tightly sealed container in a dry, well-ventilated area.

Conclusion

Methyl isoquinoline-1-carboxylate hydrochloride is a valuable chemical entity for researchers and professionals in the field of drug development. Its straightforward, albeit multi-step, synthesis from readily available starting materials, combined with the versatility of its ester functional group, makes it an important building block for the creation of diverse chemical libraries. While further studies are needed to fully elucidate the specific biological activities of this compound, the well-documented pharmacological importance of the isoquinoline scaffold suggests that it holds significant potential for the discovery of novel therapeutic agents. This guide provides a foundational understanding of its properties and synthesis to support its application in advancing pharmaceutical research.

References

-

Zaragozá, R. J. (n.d.). Spectral Assignments and Reference Data. Universitat de València. Retrieved from [Link]

- Melese, E., et al. (2012). Substituted isoquinolin-1(2H)-ones, and methods of use thereof. U.S.

- Ito, K., et al. (2006). Isoquinoline compounds and medicinal use thereof. U.S.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Zhao, W., et al. (2014). Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Cascade Reactions of N-Alkyl. Royal Society of Chemistry.

- Miranda, J., & Sablotsky, S. (n.d.).

-

PubChem. (n.d.). Methyl isoquinoline-1-carboxylate. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-methylisoquinoline. Retrieved from [Link]

- Eickmeier, C., et al. (2012). Novel 6,7-disubstituted-isoquinoline derivatives and their use.

- Rajput, P. N., & Kumar, R. (2020).

- Antkiewicz-Michaluk, L., et al. (2014).

- Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines.

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

- Mahadeviah, et al. (2024, October 15). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

- ResearchGate. (2025, August 6). (PDF)

- Wang, J., et al. (2020, January 20).

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

- ResearchGate. (n.d.). (PDF)

- Google Patents. (n.d.). CN112300073A - Preparation method of isoquinoline derivative.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Quinisocaine hydrochloride?.

- Spectroscopy Online. (2018, May 1).

- VulcanChem. (2026, February 13).

- Justia Patents. (2013, October 15). Quinoline derivatives and their use as tyrosine kinase inhibitors.

- Myers, A. G., et al. (2011, September 9). A Versatile Synthesis of Substituted Isoquinolines. Harvard University.

- Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.

- Asian Journal of Applied Sciences. (n.d.).

- Wikipedia. (n.d.). Isoquinoline.

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Methyl isoquinoline-1-carboxylate | C11H9NO2 | CID 21196988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. Isoquinoline synthesis [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN112300073A - Preparation method of isoquinoline derivative - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scienceready.com.au [scienceready.com.au]

- 10. nbinno.com [nbinno.com]

- 11. US8193182B2 - Substituted isoquinolin-1(2H)-ones, and methods of use thereof - Google Patents [patents.google.com]

- 12. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Stability Profile of Methyl Isoquinoline-1-Carboxylate HCl

[1]

Executive Summary

Methyl isoquinoline-1-carboxylate HCl is a specialized heterocyclic building block often used in the synthesis of bioactive alkaloids and isoquinoline-based pharmaceuticals. While its hydrochloride salt form confers improved water solubility compared to the free base, the compound exhibits critical hydrolytic instability in aqueous media due to the electronic activation of the C1-position by the protonated nitrogen.[1]

Key Recommendation: For biological assays or stock solutions, avoid aqueous storage. Dissolve in anhydrous DMSO or DMF for long-term stability. Use aqueous buffers only immediately prior to application.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Data | Notes |

| Compound Name | Methyl isoquinoline-1-carboxylate HCl | |

| Core Structure | Aromatic Isoquinoline | Planar, heteroaromatic system |

| Functional Groups | Methyl Ester (C1), Pyridinium Salt (N2) | Ester is at the highly activated C1 position |

| Molecular Weight | ~223.66 g/mol (Salt) | Free base MW: ~187.19 g/mol |

| Predicted LogP | ~2.3 (Free Base) | Moderate lipophilicity |

| Salt Form | Hydrochloride (HCl) | Increases polarity and lattice energy |

Structural Criticality (The "C1 Effect")

In the hydrochloride salt, the nitrogen at position 2 is protonated (

Solubility Profile: Water vs. Organic Solvents[1][2]

The following data categorizes solvent compatibility based on thermodynamic solubility and chemical stability.

A. Aqueous Solubility (High Risk)[2][11]

-

Solubility: High (Estimated > 20 mg/mL).[1] The ionic nature of the HCl salt allows for rapid dissolution in water.[1]

-

Stability: Poor. Rapid hydrolysis to Isoquinoline-1-carboxylic acid occurs.

-

pH Dependence:

B. Organic Solvent Solubility[2][12]

| Solvent Class | Solvent | Solubility Rating | Stability Rating | Application Notes |

| Dipolar Aprotic | DMSO | Excellent (> 50 mg/mL) | High | Preferred solvent for stock solutions. |

| Dipolar Aprotic | DMF | Excellent (> 50 mg/mL) | High | Alternative to DMSO; easier to remove by evaporation.[1] |

| Polar Protic | Methanol | Good (> 10 mg/mL) | Moderate | Good for synthesis/transfer.[1] Risk of transesterification is low (since it is a methyl ester), but moisture must be excluded.[1] |

| Polar Protic | Ethanol | Moderate (~ 5-10 mg/mL) | Low | Risk of transesterification to Ethyl ester over time.[1] |

| Non-Polar | DCM | Low (< 1 mg/mL) | High | The HCl salt is too polar for pure DCM.[1] Requires conversion to free base.[1] |

| Non-Polar | Hexane/Ether | Insoluble | High | Used as anti-solvents to precipitate the salt.[1] |

Solvation & Hydrolysis Mechanism (Visualization)

The diagram below illustrates the competition between solvation (dissolving) and hydrolysis (degrading) in an aqueous environment.

Caption: Figure 1. The dissolution of the salt competes with the irreversible hydrolysis of the activated C1-ester in aqueous media.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions (Recommended)

-

Objective: Create a stable 100 mM stock for biological assays.

-

Materials: Anhydrous DMSO (99.9%), Desiccated Methyl isoquinoline-1-carboxylate HCl.

-

Calculate: Determine mass required for 100 mM (e.g., 22.3 mg for 1 mL).

-

Weigh: Weigh the solid quickly to avoid moisture uptake (hygroscopic).[1]

-

Dissolve: Add Anhydrous DMSO. Vortex for 30 seconds.[1]

-

Checkpoint: Solution should be clear and colorless/pale yellow.[1]

-

-

Storage: Aliquot into amber vials. Store at -20°C.

-

Validity: Stable for 3-6 months if kept dry.[1]

-

Protocol B: "Just-in-Time" Aqueous Dilution[1]

-

Objective: Prepare a working solution for immediate use in cell culture or enzymatic assays.

-

Thaw: Thaw DMSO stock to room temperature.

-

Dilute: Add DMSO stock to the aqueous buffer (PBS or Media) dropwise while vortexing.

-

Limit: Keep DMSO concentration < 1% (v/v) to avoid cellular toxicity.[1]

-

-

Use Window: Use within 30 minutes. Do not store aqueous dilutions.

Protocol C: Solubility Verification (Shake-Flask Method)

If precise solubility data is required for a specific solvent batch:

-

Saturation: Add excess solid compound to 1 mL of solvent in a glass vial.

-

Equilibration: Shake at 25°C for 2 hours (Organic) or 10 mins (Water - due to instability).

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter.

-

Quantification: Analyze filtrate via HPLC-UV (254 nm).

-

Note: In water, monitor for the appearance of the acid peak (lower retention time) to quantify degradation during the experiment.[1]

-

References

The Isoquinoline-1-Carboxylate Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline core, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active natural products and synthetic compounds.[1][2] Among its many derivatives, the isoquinoline-1-carboxylate scaffold and its related analogues, such as carboxamides, have garnered significant attention for their diverse and potent pharmacological activities.[3][4] This technical guide provides a comprehensive exploration of the medicinal chemistry applications of this versatile scaffold, delving into its synthesis, biological evaluation, and structure-activity relationships across various therapeutic areas.

The Allure of the Isoquinoline-1-Carboxylate Core: A Structural Perspective

The unique arrangement of a benzene ring fused to a pyridine ring in the isoquinoline structure provides a rigid framework with a specific spatial orientation of substituents.[5] The introduction of a carboxylate or a related functional group at the C1 position offers a crucial anchor point for molecular interactions with biological targets. This functional group can participate in hydrogen bonding, electrostatic interactions, and can be readily modified to modulate physicochemical properties such as solubility and metabolic stability, making it an attractive starting point for drug design.[1][3]

Therapeutic Applications: A Journey Through Diverse Pharmacological Landscapes

The isoquinoline-1-carboxylate scaffold has demonstrated remarkable versatility, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[4][6]

Anti-Inflammatory and Neuroprotective Potential: Targeting Key Signaling Cascades

Chronic inflammation and neuroinflammation are implicated in a wide range of debilitating diseases, including neurodegenerative disorders.[7][8] Isoquinoline-1-carboxamide derivatives have emerged as potent anti-inflammatory and neuroprotective agents by modulating key signaling pathways.[7][8]

A notable example is the N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), which has shown significant promise in suppressing lipopolysaccharide (LPS)-induced inflammation in microglial cells.[7][8] This compound effectively reduces the production of pro-inflammatory mediators like interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO), while also reversing the suppression of the anti-inflammatory cytokine IL-10.[7][8]

Mechanism of Action: The anti-inflammatory effects of HSR1101 are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[7][8] HSR1101 was found to inhibit the phosphorylation of MAPKs, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK.[7] This, in turn, prevents the nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitory protein, IκB.[7][8] The inhibition of these pathways ultimately leads to a downstream reduction in the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8]

Experimental Protocol: Evaluation of Anti-Inflammatory Activity in BV2 Microglial Cells [1]

-

Cell Culture: BV2 microglial cells are seeded in 96-well plates.

-

Pre-treatment: Cells are pre-treated with various concentrations of the isoquinoline-1-carboxamide test compounds for 1 hour.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent as an indicator of NO production.

-

Data Analysis: The absorbance at 540 nm is measured with a microplate reader to quantify the amount of nitrite.

Caption: Inhibition of MAPKs/NF-κB pathway by HSR1101.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The isoquinoline scaffold is a prominent feature in a variety of anticancer agents.[9][10] Derivatives of isoquinoline-1-carboxylate and related structures have demonstrated significant potential in this area, acting through diverse mechanisms to inhibit tumor growth and proliferation.[1][11]

For instance, certain isoquinoline-1-carboxaldehyde thiosemicarbazones have shown promising antineoplastic activity.[12] Specifically, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone (9a) and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone (9b) exhibited significant efficacy against L1210 leukemia in mice.[12]

While direct comparative studies are limited, research on analogous quinoline structures suggests that esterification of the carboxylic acid can modulate biological activity, potentially enhancing cytotoxicity against cancer cell lines.[1] This highlights the importance of the functional group at the C1 position in determining the pharmacological profile of these compounds.[1]

Table 1: Anticancer Activity of Selected Isoquinoline Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

| 3-Biphenyl-N-methylisoquinolin-1-one (7) | Various human cancer cell lines | Potent | [11] |

| 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone (9a) | L1210 leukemia (in vivo) | T/C value of 177% | [12] |

| 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone (9b) | L1210 leukemia (in vivo) | T/C value of 177% | [12] |

Antiviral Properties: A New Frontier in Combating Viral Infections

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents with unique mechanisms of action.[13] Isoquinolone derivatives, closely related to the isoquinoline-1-carboxylate scaffold, have been identified as potential inhibitors of influenza virus replication.[13][14]

Screening of a chemical library identified an isoquinolone compound that demonstrated potent inhibitory activity against both influenza A and B viruses, with 50% effective concentrations (EC50s) in the sub-micromolar range.[13][14] Further investigation revealed that this compound targets the viral polymerase activity, a crucial component of the viral replication machinery.[13][14]

Structure-Activity Relationship (SAR) and Optimization: While the initial hit compound showed high potency, it also exhibited significant cytotoxicity.[13] To address this, a series of 22 chemical derivatives were synthesized to explore the structure-activity and structure-cytotoxicity relationships.[13] This led to the discovery of a less toxic antiviral agent, compound 21, which, although having slightly higher EC50 values, demonstrated a greatly improved cytotoxicity profile with a 50% cytotoxic concentration (CC50) over 300 µM.[13][14] This highlights the potential for chemical modification of the isoquinoline scaffold to optimize both antiviral activity and safety.

Caption: Workflow for antiviral drug discovery with isoquinolones.

Synthesis of Isoquinoline-1-Carboxamide Derivatives: A Methodological Overview

The synthesis of isoquinoline-1-carboxamides can be achieved through classical condensation reactions between isoquinoline-1-carboxylic acid and various amines.[15] However, these methods can sometimes suffer from lower yields and longer reaction times.[15]

Experimental Protocol: General Synthesis of Isoquinoline-1-Carboxamides [15]

A more efficient approach often involves the use of coupling agents to facilitate the amide bond formation.

-

Activation of Carboxylic Acid: Isoquinoline-1-carboxylic acid is dissolved in a suitable solvent (e.g., dichloromethane or dimethylformamide). A coupling agent (e.g., HATU, HBTU) and a base (e.g., triethylamine, diisopropylethylamine) are added to activate the carboxylic acid.

-

Amine Addition: The desired amine is then added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature or slightly elevated temperatures until completion, which is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is purified by column chromatography on silica gel to afford the desired isoquinoline-1-carboxamide.

Future Directions and Concluding Remarks

The isoquinoline-1-carboxylate scaffold and its derivatives continue to be a fertile ground for drug discovery.[1][6] Their proven success across a range of therapeutic areas underscores their status as a privileged structural motif.[2][16] Future research will likely focus on:

-

Exploring new therapeutic applications: Investigating the potential of these scaffolds in other disease areas.

-

Structure-based drug design: Utilizing computational methods to design more potent and selective inhibitors.

-

Development of novel synthetic methodologies: Devising more efficient and versatile synthetic routes to access a wider range of derivatives.

References

-

Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed. (2020, March 27). Retrieved from [Link]

-

Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2021, July 6). Retrieved from [Link]

-

Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - MDPI. (2020, March 27). Retrieved from [Link]

-

Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed. (n.d.). Retrieved from [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (2025, December 12). Retrieved from [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - MDPI. (2022, December 21). Retrieved from [Link]

-

Chemical structures and yield of isoquinoline-1-carboxamide derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (2024, October 15). Retrieved from [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2025, December 31). Retrieved from [Link]

-

Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2025, October 15). Retrieved from [Link]

-

Structures of antimicrobial compounds with an isoquinoline moiety. - ResearchGate. (n.d.). Retrieved from [Link]

-

Structure of antiviral isoquinoline and quinoline derivatives and the target heterocyclic compounds of biological interest[6][12][14]. - ResearchGate. (n.d.). Retrieved from [Link]

-

An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed. (n.d.). Retrieved from [Link]

-

Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... - PubMed. (n.d.). Retrieved from [Link]

-

Isoquinolines And Beta-Carbolines As Neurotoxins And Neuroprotectants: New Vistas In Parkinson's Disease Therapy - ResearchGate. (n.d.). Retrieved from [Link]

-

Tetrahydroisoquinoline-3-carboxylate based matrix-metalloproteinase inhibitors: design, synthesis and structure-activity relationship - PubMed. (2002, November 15). Retrieved from [Link]

-

Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation | Books Gateway. (2015, November 20). Retrieved from [Link]

-

Synthesis and evaluation of isoquinolinyl and pyridinyl-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase to alleviate orofacial hyperalgesia in the rat - PMC. (2025, February 26). Retrieved from [Link]

-

Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed. (2001, August 15). Retrieved from [Link]

-

Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19 - PMC. (2019, December 17). Retrieved from [Link]

-

Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry - PubMed. (2019, September 26). Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.). Retrieved from [Link]

-

The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - Bentham Science Publisher. (2021, July 5). Retrieved from [Link]

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - MDPI. (2022, August 10). Retrieved from [Link]

-

Quinoline carboxylic acid inhibits virus replication via DHODH. (A)... - ResearchGate. (n.d.). Retrieved from [Link]

- US4429127A - Quinoline carboxylic acid derivative - Google Patents. (n.d.).

-

The mechanism of 1,2,3,4‐tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate‐induced excitotoxicity | Scilit. (n.d.). Retrieved from [Link]

-

Synthesis and antibacterial activity of new spiro-isoquinolin-1-ones - R Discovery. (2016, November 1). Retrieved from [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed. (2020, April 24). Retrieved from [Link]

-

Conformations, structure, vibrations, chemical shift and reactivity properties of isoquinoline–1–carboxylic acid and isoquinoline–3–carboxylic acid – Comparative investigations by experimental and theoretical techniques | Scilit. (n.d.). Retrieved from [Link]

-

Synthesis, characterization and evaluation of novel isoquinoline analogues as anticancer agents - R Discovery. (2024, September 7). Retrieved from [Link]

-

Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.). Retrieved from [Link]

-

Isoquinoline - Wikipedia. (n.d.). Retrieved from [Link]

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - MDPI. (2023, June 16). Retrieved from [Link]

-

Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Isoquinoline - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: The Strategic Choice in Early-Phase Development: A Comparative Analysis of Methyl Isoquinoline-1-carboxylate Free Base and its Hydrochloride Salt

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, the decision between advancing a free base or a salt form of an active pharmaceutical ingredient (API) is one of the most critical junctures in early-phase drug development. This choice is not merely a matter of chemical convenience; it is a strategic decision that profoundly impacts an entire development pipeline, influencing everything from manufacturability and stability to the ultimate clinical efficacy and safety profile of the drug product.

This guide provides an in-depth technical analysis of the core differences between the methyl isoquinoline-1-carboxylate free base and its hydrochloride (HCl) salt. We will move beyond surface-level data to explore the fundamental physicochemical principles, their practical implications in the laboratory, and the strategic rationale that guides the selection process.

Part 1: Fundamental Chemical & Physicochemical Distinctions

The journey from a promising molecule to a viable drug candidate begins with a deep understanding of its intrinsic properties. The conversion of a weakly basic API, such as methyl isoquinoline-1-carboxylate, to its salt form is a deliberate chemical modification designed to optimize these properties.

The Chemistry of Salt Formation

Methyl isoquinoline-1-carboxylate is a heterocyclic aromatic compound featuring a weakly basic nitrogen atom within the isoquinoline ring system.[1][2] This nitrogen possesses a lone pair of electrons that can accept a proton (H⁺) from an acid, such as hydrochloric acid, to form a salt.[3] This is a classic acid-base reaction.[4]

-

Free Base: The un-ionized, neutral form of the molecule.

-

HCl Salt: An ionic complex formed by the protonation of the isoquinoline nitrogen by hydrochloric acid, resulting in the isoquinolinium cation and the chloride anion.[5]

The favorability of this salt formation is governed by the pKa difference between the API and the counter-ion. For a stable salt to form, the pKa of the protonated base should ideally be at least 2-3 units higher than the pKa of the acid.[5][6]

Caption: Acid-base reaction forming the HCl salt.

Comparative Physicochemical Properties

The conversion to a salt form induces a cascade of changes in the molecule's physical properties. These differences are paramount for drug development, as they directly influence the API's behavior in both solid and solution states.

| Property | Methyl Isoquinoline-1-carboxylate (Free Base) | Methyl Isoquinoline-1-carboxylate (HCl Salt) | Rationale & Implication in Drug Development |

| Molecular Weight | 187.19 g/mol [7] | 223.65 g/mol (187.19 + 36.46) | Affects molar calculations and dosage. The salt form has a higher molecular weight, a factor known as the "salt factor," which must be accounted for in formulation to ensure the correct dose of the active moiety is delivered. |

| Physical State | Typically a liquid or low-melting solid.[8] | Crystalline solid with a higher melting point. | Salt formation often results in a crystalline solid with a higher melting point, which is generally preferred for pharmaceutical manufacturing due to better handling, stability, and purification potential.[6] |

| Aqueous Solubility | Low | Significantly Higher | This is the most common reason for salt formation.[9] The ionic nature of the salt allows for favorable ion-dipole interactions with water, overcoming the crystal lattice energy more easily than the free base.[5] Enhanced solubility often leads to improved dissolution rates.[10] |

| Hygroscopicity | Generally Low | Potentially Higher | Salts, particularly hydrochlorides, can be more hygroscopic, meaning they readily absorb moisture from the atmosphere.[11] This can affect the API's physical and chemical stability, flowability, and manufacturing processes.[12][13] |

| Chemical Stability | Susceptible to degradation pathways typical for the functional groups present. | Can be more stable or less stable. Protonation of the nitrogen can protect it from certain oxidative reactions.[11] However, the presence of moisture absorbed by a hygroscopic salt can accelerate hydrolysis.[6] | |

| Lipophilicity (LogP) | Higher (Calculated XLogP3 ≈ 2.3)[7] | Lower | The free base is more lipid-soluble and can more easily cross biological membranes via passive diffusion. The salt form is more water-soluble, which is advantageous for dissolution but may require transport mechanisms for absorption.[4] |

Part 2: The "Why": Causality and Strategic Implications

Understanding the data is one thing; applying it strategically is another. Here, we delve into the causal links between these properties and their real-world impact on research and development.

Solubility & Dissolution: The Gateway to Bioavailability

For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.

-

The Challenge with the Free Base: The low aqueous solubility of the free base form of methyl isoquinoline-1-carboxylate would likely lead to a slow and incomplete dissolution process, resulting in poor and variable bioavailability.

-

The Advantage of the HCl Salt: The HCl salt dramatically increases aqueous solubility.[14] Upon dissolution, it creates a localized acidic microenvironment around the dissolving particle, which helps maintain the drug in its soluble, ionized form, thereby promoting a faster and more complete dissolution rate.[9] This phenomenon is critical for achieving therapeutic concentrations of the drug in the body.[10]

Caption: Logical flow from salt form to efficacy.

Stability & Handling: The Manufacturing Perspective

A drug candidate must be stable enough to withstand manufacturing processes and have an adequate shelf life.

-

Hygroscopicity of the HCl Salt: While beneficial for solubility, the potential for high hygroscopicity in the HCl salt is a significant technical hurdle.[11] Moisture uptake can lead to:

-

Physical Instability: Caking, clumping, and poor powder flow, which complicates handling and tablet manufacturing.[13]

-

Chemical Instability: The absorbed water can act as a solvent, promoting degradative reactions like hydrolysis of the methyl ester group.[6]

-

Phase Transitions: Conversion to a less stable or less soluble hydrate form.[15]

-

-

The Free Base Advantage: The typically lower hygroscopicity of the free base makes it easier to handle and potentially more stable in the solid state, provided it can be formulated to overcome its solubility limitations.

The choice, therefore, becomes a trade-off: the superior solubility of the salt versus the potentially better handling and stability of the free base. This is why a comprehensive salt screening and selection process is essential.

Part 3: Field-Proven Methodologies & Protocols

To make an informed decision, robust experimental data is non-negotiable. The following protocols are designed as self-validating systems to accurately characterize and compare the free base and HCl salt forms.

Protocol: pH-Solubility Profiling

Objective: To determine the aqueous solubility of the free base and HCl salt as a function of pH, identifying the pH range where the salt provides a significant advantage.

Methodology:

-

Preparation: Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

-

Equilibration: Add an excess of the test compound (either free base or HCl salt) to a known volume of each buffer in separate sealed vials.

-

Shaking Incubation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling & Analysis:

-

Filter the samples through a 0.22 µm filter to remove undissolved solids.

-

Dilute the filtrate appropriately.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.[16]

-

-

Solid Phase Characterization: Recover the remaining solid from each vial and analyze it using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

Protocol: Dynamic Vapor Sorption (DVS) for Hygroscopicity

Objective: To quantify and compare the moisture sorption/desorption behavior of the solid-state forms.

Methodology:

-